Cas no 210-79-7 (Benzo[1,2-b:4,3-b']difuran)
Benzo[1,2-b:4,3-b']difuran structure
Product Name:Benzo[1,2-b:4,3-b']difuran
Benzo[1,2-b:4,3-b']difuran Chemical and Physical Properties
Names and Identifiers
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- Benzo[1,2-b:4,3-b']difuran
- furo[3,2-e][1]benzofuran
- AC1LC47F
- AG-E-54683
- benzo[1,2-b,4,3-b']difuran
- Benzo[1,2-b:4,3-b]difuran (8CI,9CI)
- Benzo< 1,2-b:4,3-b'> difuran
- CTK1A0754
- SureCN4429415
- benzo-[1,2-b:4,3-b']difuran
- DTXSID00344037
- SCHEMBL4429415
- 210-79-7
- MFDYIEIAKSYBST-UHFFFAOYSA-N
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- Inchi: 1S/C10H6O2/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-6H
- InChI Key: MFDYIEIAKSYBST-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CC1=C2C=CO1
Computed Properties
- Exact Mass: 158.03678
- Monoisotopic Mass: 158.036779430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.28
Benzo[1,2-b:4,3-b']difuran Related Literature
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1. Studies in photochemistry. Part V. The photocyclodehydrogenation of 2-furyl- and 2-thienyl-ethylenes: the mass spectra of the productsC. E. Loader,C. J. Timmons J. Chem. Soc. C 1967 1677
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2. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analoguesE. V. Blackburn,T. J. Cholerton,C. J. Timmons J. Chem. Soc. Perkin Trans. 2 1972 101
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Cuiping Han,Hongfei Li,Ruiying Shi,Tengfei Zhang,Jing Tong,Junqin Li,Baohua Li J. Mater. Chem. A 2019 7 23378
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4. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effectZhen Wang,Anyang Li,Lei Gou,Jingzheng Ren,Gaohong Zhai RSC Adv. 2016 6 89827
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